molecular formula C17H11F2N5O B2675682 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-55-0

6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2675682
CAS No.: 863019-55-0
M. Wt: 339.306
InChI Key: WLNHFWWXPKOSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic triazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a planar, aromatic 1,2,3-triazolo[4,5-d]pyrimidin-7-one core system, a characteristic that promotes interactions with biological macromolecules . The molecular scaffold is a known bioisostere of guanine, allowing it to potentially mimic natural purines and interfere with crucial enzymatic processes in cells . The specific substitution pattern on this core structure is designed to enhance its research potential. The presence of two distinct fluorinated benzyl groups—a 2-fluorobenzyl at the 6-position and a 4-fluorophenyl at the 3-position—suggests its utility in structure-activity relationship (SAR) studies. Research on analogous compounds indicates that fluorine atoms on the benzyl substituents, particularly at the para position, can significantly improve biological activity, potentially by influencing electronic properties, metabolic stability, and binding affinity . This makes the compound a valuable probe for investigating and developing novel therapeutic agents. While the specific biological profile of this exact compound requires further investigation, derivatives based on the 1,2,3-triazolo[4,5-d]pyrimidine scaffold have been reported in scientific literature to exhibit a range of promising pharmacological activities. These include serving as antimicrobial or antifungal agents , encephaloma cell inhibitors , and antileukemic agents . The structural features of this compound make it a promising candidate for research focused on enzyme inhibition, anticancer studies, and antimicrobial discovery. Application Note: This product is intended for research purposes as a chemical reference standard or for use in in vitro assays. Researchers can utilize it to explore new biologically active heterocycles and to further characterize the properties of fluorinated triazolopyrimidines. Disclaimer: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNHFWWXPKOSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a substituted benzyl halide, which is then reacted with a triazole derivative. The final step involves the cyclization of the intermediate to form the triazolopyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds in the triazolopyrimidine class exhibit diverse biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Several studies have suggested that triazolopyrimidine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

  • Case Study : A study demonstrated that a related triazolopyrimidine derivative significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 1.5 µM.

Antimicrobial Properties

Triazolopyrimidines have been explored for their antibacterial and antifungal properties.

  • Case Study : Research has shown that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative displayed a minimum inhibitory concentration (MIC) of 8 µg/ml against S. aureus.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity by inhibiting cyclooxygenase enzymes.

  • Case Study : In vitro assays indicated that certain derivatives could inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory medications like celecoxib.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds is closely related to their chemical structure. Key features influencing activity include:

  • Electron-donating groups : Substituents such as fluorine enhance solubility and interaction with biological targets.
  • Hydrophobic interactions : These play a crucial role in binding affinity to target proteins involved in inflammation and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeCompound TypeFindings
AnticancerTriazolopyrimidine DerivativeIC50 = 1.5 µM against MCF-7 cells
AntibacterialTriazolopyrimidine AnalogMIC = 8 µg/ml against Staphylococcus aureus
Anti-inflammatoryTriazolopyrimidine DerivativeCOX-2 inhibition comparable to celecoxib

Table 2: Structure-Activity Relationship Insights

FeatureInfluence on Activity
Fluorine SubstituentsIncreased solubility
Hydrophobic RegionsEnhanced binding affinity

Mechanism of Action

The mechanism of action of 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Antiviral Activity

The antiviral potency of triazolopyrimidinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Activity Comparison
Compound Name Substituents (Position 3 / Position 6) Key Findings References
6-(2-Fluorobenzyl)-3-(4-fluorophenyl)-triazolopyrimidinone (Target Compound) 4-Fluorophenyl / 2-Fluorobenzyl Moderate CHIKV inhibition; balanced lipophilicity and solubility.
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-triazolopyrimidinone 2-Chlorobenzyl / 2,4-Difluorobenzyl Reduced activity compared to fluoro-substituted analogues; chlorine may hinder binding.
3-(4-Fluorophenyl)-6-(3-nitrobenzyl)-triazolopyrimidinone 4-Fluorophenyl / 3-Nitrobenzyl Nitro group introduces steric bulk, potentially reducing cellular uptake.
6-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-fluorobenzyl)-triazolopyrimidinone 4-Fluorobenzyl / Piperazine-linked ethyl ketone Enhanced solubility but lower antiviral efficacy due to bulky substituent.
6-((3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-triazolopyrimidinone 3-Fluorobenzyl / Oxadiazole-methoxyphenyl Oxadiazole improves pharmacokinetics but shows no significant CHIKV activity.

Structure-Activity Relationship (SAR) Insights

  • Core Scaffold : The triazolo[4,5-d]pyrimidin-7(6H)-one structure is essential for CHIKV inhibition. Modifications to the core (e.g., pyrimidine ring substitution) often abolish activity .
  • Position 3 Substituents : Meta-substituted aryl groups (e.g., 4-fluorophenyl) enhance activity by optimizing hydrophobic interactions with viral targets. Para-substituted groups (e.g., 4-chlorophenyl in ) show reduced potency .
  • Position 6 Substituents : Small, electron-withdrawing groups (e.g., 2-fluorobenzyl) improve potency compared to bulkier or electron-donating moieties (e.g., oxadiazole in ) .

Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~367.3 g/mol) adheres to Lipinski’s rule of five, favoring oral bioavailability. Oxadiazole-containing analogues (e.g., , MW: 463.4 g/mol) may face absorption challenges .
  • Solubility : Fluorine atoms enhance solubility in polar solvents, whereas nitro or chlorinated derivatives exhibit lower aqueous solubility .

Biological Activity

6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC18H13F2N5O
Molecular Weight356.32 g/mol
IUPAC Name6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
InChI KeyZLZVQKXJYFZLHS-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in critical biological processes. The exact mechanism often involves the disruption of enzyme activity, which can lead to downstream effects on cellular functions.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A synthesized derivative showed IC50 values indicating potent antiproliferative activity against breast and lung cancer cell lines. The highest activity was noted for compounds with specific substitutions on the triazole and pyrimidine rings .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of fluorine substituents enhances the biological activity of the triazolopyrimidine derivatives. The electronic properties imparted by fluorine atoms contribute to stronger interactions with target enzymes.

CompoundSubstituentIC50 (μM)
Compound A4-Fluorophenyl5.0
Compound B2-Fluorobenzyl3.2
Compound CNo Fluorine15.0

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. For instance:

  • Case Study : In vitro testing against Mycobacterium tuberculosis revealed minimum inhibitory concentrations (MIC) in the range of 1-10 μg/mL for several derivatives, indicating potential as an antitubercular agent .

Q & A

Q. What are the recommended synthetic routes for 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. Key steps include:

  • Cyclocondensation : Use of fluorinated benzyl halides and phenyl precursors under reflux in anhydrous solvents (e.g., DMF or THF) with catalysts like K₂CO₃ or Et₃N to promote nucleophilic substitution .
  • Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods for triazole closure, monitored by TLC/HPLC for intermediate purity .
  • Optimization : Adjust stoichiometry of fluorinated reactants (1.2–1.5 eq) and reaction time (12–24 hrs) to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., fluorobenzyl orientation) and hydrogen bonding patterns .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., deshielded peaks at δ 7.2–8.1 ppm for fluorophenyl groups) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC Purity : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to achieve ≥95% purity; monitor at 254 nm .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation .
  • Solution Stability : Prepare fresh DMSO stock solutions (<10 mM); avoid aqueous buffers with pH >8 to prevent triazole ring decomposition .
  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation byproducts (e.g., defluorinated analogs) .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this triazolo-pyrimidinone scaffold?

Methodological Answer:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive binding assays. Fluorine atoms enhance binding to hydrophobic pockets .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 1–50 µM concentrations; correlate activity with logP values .
  • Cellular Uptake : Use fluorescent analogs or radiolabeled (¹⁴C/³H) derivatives to quantify intracellular accumulation via scintillation counting .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1); prioritize substituents with high Gibbs free energy (ΔG ≤ –8 kcal/mol) .
  • QSAR Modeling : Train models on fluorinated triazolo-pyrimidinone analogs to correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ .
  • ADMET Prediction : Employ SwissADME to optimize logP (2–3), PSA (<90 Ų), and CYP450 inhibition profiles .

Q. What environmental impact studies are relevant for assessing this compound’s ecotoxicity?

Methodological Answer:

  • Biodegradation : Use OECD 301F (manometric respirometry) to measure BOD₅/COD ratios; low ratios (<0.1) indicate persistence .
  • Aquatic Toxicity : Test on D. magna (48-hr LC₅₀) and algal models (C. reinhardtii) under OECD 202/201 guidelines; EC₅₀ values >10 mg/L suggest low acute risk .
  • Soil Sorption : Determine log Kₒc via batch equilibrium; high sorption (log Kₒc >3) limits groundwater contamination .

Q. How should researchers address contradictory data in biological activity assays?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (n ≥ 3) with standardized protocols (e.g., CLSI guidelines for antimicrobials) .
  • Off-Target Profiling : Use proteome microarrays to identify non-specific interactions; exclude compounds with >5% off-target hits .
  • Meta-Analysis : Compare data across analogs (e.g., 6-fluoro vs. 6-chloro derivatives) to isolate substituent-specific effects .

Q. What scale-up challenges arise during gram-scale synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling (–10°C) during triazole cyclization to prevent runaway reactions .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography for cost efficiency .
  • Yield Optimization : Employ DoE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.